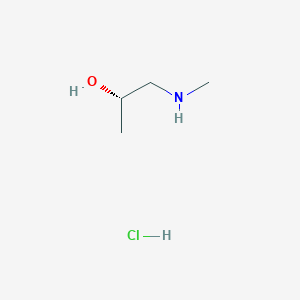

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, also known as MOPH, is a heterocyclic compound belonging to the oxadiazole family. It is a synthetic compound that has been studied in recent years due to its potential applications in scientific research. MOPH is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Chemical and Biological Interactions

3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a derivative of 1,3,4-oxadiazole, a five-membered aromatic heterocycle. The structural features of the 1,3,4-oxadiazole ring, including a pyridine-like nitrogen atom, allow for effective binding with various enzymes and receptors through multiple weak interactions, leading to a wide range of bioactivities. This makes 1,3,4-oxadiazole derivatives, including 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, subjects of interest for developing therapeutic agents with diverse medicinal applications (Verma et al., 2019).

Synthetic Approaches and Potential Applications

The synthesis and functionalization of 1,3,4-oxadiazole cores, including compounds like 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, are critical for the development of new medicinal entities. Innovative methods for synthesizing these derivatives have been explored, highlighting their potential in treating various diseases. The versatility of the 1,3,4-oxadiazole ring as a pharmacophore suggests its utility in designing novel therapeutic agents with enhanced activity and reduced toxicity (Nayak & Poojary, 2019).

Diverse Pharmacological Properties

1,3,4-Oxadiazole derivatives, including the specific compound , exhibit a broad spectrum of pharmacological activities. They have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents, among others. The diverse biological activities of these compounds are attributed to their ability to interact with various biological targets, making them valuable scaffolds in drug discovery and development (Sharma et al., 2022).

Role in Metal-Ion Sensing

Beyond therapeutic applications, 1,3,4-oxadiazole derivatives, like 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, have been explored for their potential in metal-ion sensing. Their photoluminescent properties, combined with excellent thermal and chemical stability, make these compounds ideal candidates for developing chemosensors. This aspect underscores the versatility of 1,3,4-oxadiazole derivatives in various scientific and technological fields (Sharma et al., 2022).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves the reaction of 3-methyl-1,2,4-oxadiazole with pyrrolidine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-methyl-1,2,4-oxadiazole", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-1,2,4-oxadiazole is reacted with pyrrolidine in the presence of a suitable solvent such as ethanol or methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 3-methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |

Número CAS |

1361113-45-2 |

Fórmula molecular |

C7H12ClN3O |

Peso molecular |

189.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.